molecular formula C14H12O4S B1308260 2-Formylphenyl 4-methylbenzenesulfonate CAS No. 19820-56-5

2-Formylphenyl 4-methylbenzenesulfonate

Cat. No.: B1308260
CAS No.: 19820-56-5
M. Wt: 276.31 g/mol
InChI Key: IPWGJYLXLDJKOC-UHFFFAOYSA-N
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Description

2-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S. It is also known by its IUPAC name, 2-[(4-methylphenyl)sulfonyl]oxybenzaldehyde. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group. It is primarily used in research settings and has applications in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Formylphenyl 4-methylbenzenesulfonate can be synthesized through the reaction of salicylaldehyde with tosyl chloride (4-methylbenzenesulfonyl chloride) under basic conditions. The reaction typically involves the following steps:

    Starting Materials: Salicylaldehyde and tosyl chloride.

    Reaction Medium: An organic solvent such as dichloromethane or chloroform.

    Catalyst: A base such as pyridine or triethylamine.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-carboxyphenyl 4-methylbenzenesulfonate.

    Reduction: 2-hydroxyphenyl 4-methylbenzenesulfonate.

    Substitution: Various substituted phenyl 4-methylbenzenesulfonates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Role : It serves as an important intermediate in the synthesis of more complex organic molecules. The formyl group allows for further functionalization, making it a valuable building block in organic synthesis.
  • Examples : It has been utilized in the synthesis of various heterocyclic compounds, demonstrating its utility in advancing synthetic methodologies .

Biological Applications

Enzyme-Catalyzed Reactions

  • Model Substrate : The compound is used to study enzyme-catalyzed reactions involving aldehydes and sulfonates. Its structure enables it to act as a model substrate in biochemical assays .

Enzyme Inhibition

  • Aldose Reductase Inhibition : Research indicates that 2-formylphenyl 4-methylbenzenesulfonate exhibits significant inhibitory properties against aldose reductase, an enzyme implicated in diabetic complications. This suggests potential therapeutic applications for managing diabetes-related conditions .

Antimicrobial Properties

  • Activity Against Pathogens : Certain derivatives of this compound have demonstrated antimicrobial properties. Studies have shown that modifications to the sulfonate group can enhance antibacterial activity against various pathogens, including Escherichia coli .

Pharmaceutical Development

Potential Drug Precursor

  • Research Focus : The compound is being investigated for its potential pharmaceutical applications, particularly as a precursor for drug synthesis and the development of enzyme inhibitors .

Industrial Applications

Production of Specialty Chemicals

  • Use in Manufacturing : It is utilized in the production of specialty chemicals and materials, including polymers and resins. Its chemical properties make it suitable for various industrial applications .

Data Table of Biological Activities

Activity TypeTargetIC50/MIC ValueReference
Aldose Reductase InhibitionAldose ReductaseEffective inhibition
Antibacterial ActivityEscherichia coliMIC = 25 µg/ml

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on aldose reductase revealed an IC50 value indicative of effective inhibition at therapeutic concentrations. This positions the compound as a candidate for further development in diabetes management.

Case Study 2: Antimicrobial Testing

In vitro experiments utilizing agar diffusion methods demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 25 µg/ml. This suggests potential applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 2-formylphenyl 4-methylbenzenesulfonate involves its reactivity due to the presence of the formyl and sulfonate groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can undergo nucleophilic substitution. These reactive sites allow the compound to interact with various molecular targets, including enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Formylphenyl 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group.

    2-Formylphenyl 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of a methyl group.

    4-Formylphenyl 4-methylbenzenesulfonate: The formyl group is attached to the para position of the phenyl ring instead of the ortho position.

Uniqueness

2-Formylphenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the formyl and sulfonate groups, which influences its reactivity and interactions with other molecules

Biological Activity

2-Formylphenyl 4-methylbenzenesulfonate (C₁₄H₁₂O₄S) is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further substituted with a 4-methylbenzenesulfonate group. This unique structure allows for various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can undergo nucleophilic substitution. These reactive sites enable the compound to interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or altering their function.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Notably, it has been studied for its ability to inhibit aldose reductase , an enzyme implicated in diabetic complications. This inhibition suggests potential therapeutic applications in managing diabetes-related conditions .

Antimicrobial Properties

Certain derivatives of this compound have demonstrated antimicrobial properties, indicating its potential use in treating infections. For example, studies have shown that modifications to the sulfonate group can enhance antibacterial activity against various pathogens .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

  • Aldose Reductase Inhibition : A study reported that the compound significantly inhibited aldose reductase with an IC50 value indicating effective concentration levels for potential therapeutic use.
  • Antimicrobial Testing : Agar diffusion methods revealed that derivatives of this compound exhibited varying degrees of antibacterial activity against E. coli and other microorganisms, with minimum inhibitory concentrations (MIC) being as low as 25 µg/ml .
Activity Type Target IC50/MIC Value Reference
Aldose Reductase InhibitionAldose ReductaseEffective inhibition
Antibacterial ActivityE. coliMIC = 25 µg/ml

Interaction Studies

Interaction studies have focused on the reactivity of this compound with biological macromolecules. These studies aim to elucidate its inhibitory mechanisms and potential as a lead compound in drug development. The compound's structure suggests it can interact with proteins and DNA, influencing their functions .

Future Research Directions

Given the promising results regarding the biological activities of this compound, future research should focus on:

  • In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy in real biological systems.
  • Structural Modifications : Exploring structural analogs to enhance potency and selectivity against specific targets.
  • Mechanistic Studies : Further investigations into the detailed mechanisms of action at the molecular level.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-formylphenyl 4-methylbenzenesulfonate, and how can reaction efficiency be validated?

Basic Question
The compound is synthesized via nucleophilic substitution between a phenolic aldehyde (e.g., 2-hydroxybenzaldehyde) and 4-methylbenzenesulfonyl chloride. A typical procedure involves dissolving the phenol in CH₂Cl₂ with triethylamine (2:1 molar ratio to sulfonyl chloride), followed by dropwise addition of the sulfonyl chloride. The mixture is refluxed for 5–6 hours, extracted with HCl, dried, and crystallized from ethanol . Reaction completion is monitored by TLC, and yield optimization requires strict control of stoichiometry and anhydrous conditions. Validation includes comparing melting points (lit. 63–64°C vs. observed 64–65°C) and spectroscopic data (e.g., FT-IR C=O stretch at 1689 cm⁻¹ and SO₂ symmetric/asymmetric stretches) .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?

Basic Question

  • FT-IR : Key peaks include aromatic C-H stretches (~3078 cm⁻¹), aliphatic C-H stretches (~2926 cm⁻¹), C=O aldehyde stretch (1689 cm⁻¹), and SO₂ antisymmetric/symmetric stretches (1373/1175 cm⁻¹) .
  • ¹H NMR : Diagnostic signals include the aldehyde proton at δ 9.94 ppm (s, 1H), aromatic protons (e.g., doublets for sulfonate-attached aryl groups at δ 7.77 ppm), and methyl protons from the 4-methylbenzenesulfonyl group at δ 2.47 ppm (s, 3H) . Discrepancies in peak splitting or integration ratios may indicate incomplete substitution or byproducts.

Q. What crystallographic strategies are recommended for resolving structural ambiguities in sulfonate derivatives like this compound?

Advanced Question
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:

  • Data Collection : High-resolution data (e.g., Mo-Kα radiation, θ range 2.5–25.0°) to ensure completeness (>99%).
  • Refinement : Use SHELXL’s constraints for anisotropic displacement parameters and hydrogen bonding. For example, the sulfonate group’s geometry (S–O bond lengths ~1.43–1.48 Å) and torsion angles should align with related structures in the Cambridge Structural Database (CSD) .
  • Validation : Check for R-factor convergence (R1 < 0.05) and validate hydrogen-bonding networks with Mercury or OLEX2 .

Q. How do regiochemical variations (ortho, meta, para) in formylphenyl sulfonates influence their physical and spectroscopic properties?

Advanced Question
Comparative studies of ortho (2-formyl), meta (3-formyl), and para (4-formyl) isomers reveal:

  • Melting Points : Ortho derivatives (64–65°C) have lower melting points than para (75–76°C) due to reduced symmetry and packing efficiency .
  • FT-IR : C=O stretches shift slightly (ortho: 1689 cm⁻¹ vs. para: 1704 cm⁻¹) due to electronic effects from sulfonate positioning.
  • Crystallography : Ortho isomers exhibit stronger intramolecular steric hindrance, affecting unit-cell parameters (e.g., larger b-axis in monoclinic systems) .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of this compound?

Advanced Question
Graph set analysis (e.g., Etter’s rules) identifies motifs like D (donor) and A (acceptor) interactions. The aldehyde oxygen acts as a weak hydrogen-bond acceptor (C–H···O), while sulfonate oxygens participate in stronger O–H···O bonds with adjacent molecules. For example, in related sulfonates, chains (C(4) motif) or rings (R₂²(8)) stabilize the lattice . Computational tools (Hirshfeld surface analysis) quantify interaction contributions (e.g., O···H contacts ~30% of total surface area) .

Q. How can chromatographic methods (HPLC) assess the purity of this compound, and what mobile phases are optimal?

Basic Question
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard.

  • Mobile Phase : Methanol/buffer (65:35 v/v), where the buffer contains sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with acetic acid .
  • Validation : System suitability tests (peak symmetry, retention time reproducibility) ensure resolution from impurities like unreacted phenol or sulfonic acid byproducts.

Q. How can researchers leverage the Cambridge Structural Database (CSD) to validate or predict structural features of this compound?

Advanced Question
The CSD provides reference data for bond lengths, angles, and packing motifs. For example:

  • Sulfonate S–O bonds: Compare observed values (1.43–1.48 Å) to CSD entries (e.g., refcode XOYZAB).
  • Torsion Angles: The dihedral angle between the formylphenyl and sulfonate rings should match trends in analogous structures (e.g., 20–30° for ortho derivatives) .
  • Hydrogen Bonding: Use ConQuest to search for C–H···O or O–H···O interactions in sulfonate crystals .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity (e.g., enzyme inhibition)?

Advanced Question

  • Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position of the sulfonate ring to enhance electrophilicity, improving binding to enzyme active sites (e.g., carbonic anhydrase) .
  • Schiff Base Formation : React the aldehyde group with amines to form hydrazones or imines, as seen in studies where such derivatives showed IC₅₀ values < 1 µM against human carbonic anhydrase II .
  • Computational Screening : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins before synthesis .

Tables
Table 1. Comparative Spectroscopic Data for Formylphenyl Sulfonates

PositionMelting Point (°C)C=O Stretch (cm⁻¹)SO₂ Stretches (cm⁻¹)
Ortho64–65 16891373 (antisym), 1175 (sym)
Meta67–68 16941365 (antisym), 1179 (sym)
Para75–76 17041358 (antisym), 1146 (sym)

Table 2. Key Crystallographic Parameters for Related Sulfonates

CompoundSpace Groupa (Å)b (Å)c (Å)Refinement R1
2-Aminoanilinium 4-methylbenzenesulfonateP21/n14.645.7117.530.042
Benzene-1,2-diaminium tris(4-methylbenzenesulfonate)P-18.9210.3412.150.057

Properties

IUPAC Name

(2-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-6-8-13(9-7-11)19(16,17)18-14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWGJYLXLDJKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250374
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19820-56-5
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19820-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Methylphenyl)sulfonyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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